

Coerulescine: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the blue canary grass, Phalaris coerulescens. It belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in a variety of biologically active compounds.[1] The unique spirocyclic architecture of Coerulescine has garnered significant interest from the scientific community, leading to the development of multiple total synthesis routes and preliminary investigations into its biological activities. This document provides a comprehensive overview of the known physical and chemical properties of Coerulescine, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of (±)-**coerulescine** have been characterized through various analytical techniques. A summary of these properties is presented in the tables below.

General and Physical Properties of (±)-Coerulescine



Property	Value	Source
Appearance	White solid	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Molecular Formula	C12H14N2O	Wikipedia
Molar Mass	202.257 g⋅mol ⁻¹	Wikipedia
Melting Point	156-158 °C	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Boiling Point	378.8±42.0 °C (Predicted)	Wikipedia
Solubility	No quantitative data available. Qualitative assessments indicate it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and poorly soluble in water and methanol. [2]	N/A

Spectral Data of (±)-Coerulescine



Technique	Data	Source
Infrared (IR) Spectroscopy	ν _{max} (neat): 3317, 2921, 1709, 1621, 1472, 1313, 1186, 1033, 747 cm ⁻¹	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
¹H NMR (300 MHz, CDCl₃)	δ 8.24 (br s, 1H), 7.20-7.15 (m, 2H), 6.91 (t, J = 7.5 Hz, 1H), 6.81 (d, J = 7.8 Hz, 1H), 3.23 (d, J = 8.7 Hz, 1H), 2.94 (d, J = 8.7 Hz, 1H), 2.72-2.65 (m, 1H), 2.52-2.45 (m, 1H), 2.40 (s, 3H), 2.30-2.20 (m, 1H), 2.09-2.01 (m, 1H)	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
¹³ C NMR (75 MHz, CDCl ₃)	δ 182.2, 140.9, 129.9, 128.0, 122.9, 122.2, 109.6, 61.9, 60.9, 53.0, 39.8, 35.8	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)
Mass Spectrometry (EI)	m/z (%): 202 (M+, 48), 159 (16), 146 (100), 132 (18), 117 (15), 91 (8), 77 (8), 57 (46)	Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information)

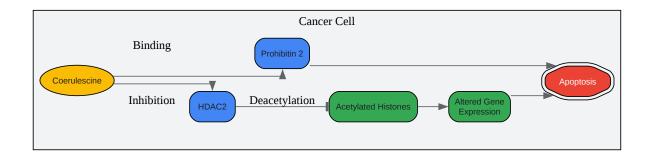
Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of **Coerulescine** are still under active investigation, research on the broader class of spiro[pyrrolidin-3,3'-oxindole] alkaloids provides valuable insights into its potential mechanisms of action. Analogues of **Coerulescine** have demonstrated significant activity against human breast cancer cells.[1] Furthermore, studies on synthetic derivatives have identified them as potential ligands for the 5-HT6 receptor, a G-protein coupled receptor involved in various central nervous system processes.

One proposed mechanism for the anti-cancer activity of related spiro[pyrrolidin-3,3'-oxindole] compounds involves the induction of apoptosis. This process is potentially mediated through the inhibition of histone deacetylase 2 (HDAC2) and interaction with prohibitin 2, proteins that play crucial roles in cell cycle regulation and apoptosis.



Based on these findings, a plausible signaling pathway for the induction of apoptosis by **Coerulescine** in cancer cells is depicted below.



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Proposed apoptotic signaling pathway of **Coerulescine**.

Experimental Protocols

The following sections detail the experimental procedures for the total synthesis and analysis of (±)-coerulescine, based on methodologies reported in the scientific literature.

Total Synthesis of (±)-Coerulescine

The total synthesis of (±)-**coerulescine** can be achieved through a multi-step process starting from commercially available reagents.[1] A representative synthetic workflow is outlined below.



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References

- 1. BJOC Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 2. ijnrd.org [ijnrd.org]
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